2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
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Overview
Description
2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including ethoxy, amino, oxoacetyl, hydrazono, and chlorobenzoate, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethoxyphenylhydrazine and 2-oxoacetyl derivatives, followed by the introduction of the chlorobenzoate moiety through esterification or acylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and solvent selection, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetyl group to hydroxyl or amine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or chlorobenzoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(hydroxymethyl)phenol: Shares the ethoxy and phenol groups but lacks the complex hydrazono and chlorobenzoate moieties.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Contains similar imino and methoxy groups but differs in the overall structure and functional groups.
Uniqueness
2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
765910-91-6 |
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Molecular Formula |
C26H24ClN3O6 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H24ClN3O6/c1-3-34-21-12-10-20(11-13-21)29-24(31)25(32)30-28-16-17-5-14-22(23(15-17)35-4-2)36-26(33)18-6-8-19(27)9-7-18/h5-16H,3-4H2,1-2H3,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
ZDSDQXOMGRXZMJ-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OCC |
Origin of Product |
United States |
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